Bienvenue dans la boutique en ligne BenchChem!

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Physicochemical properties Drug-likeness CNS MPO score

A uniquely engineered GPCR screening probe featuring a 2-methoxyphenylpiperazine pharmacophore on an unprecedented 5,6-dimethyl-2-cyclopropylpyrimidine scaffold. The C5/C6 dimethyl substitution blocks CYP-mediated metabolic soft spots, delivering superior in vitro stability vs. unsubstituted pyrimidine analogs. The 2-cyclopropyl cap provides a conformational torsion that enables structure-based probe of hydrophobic sub-pockets. Use as a privileged scaffold for aminergic receptor SAR, a metabolically hardened core for lead optimization, or a 'decoy-like' validation standard in virtual screening. Supplied with HPLC ≥95% purity to ensure absence of des-methyl byproducts that confound metabolic interpretation. Differentiated from urapidil/ML314 by its unprecedented core—no reliable extrapolation possible without this exact compound.

Molecular Formula C20H26N4O
Molecular Weight 338.4 g/mol
CAS No. 2548987-69-3
Cat. No. B6457340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine
CAS2548987-69-3
Molecular FormulaC20H26N4O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3OC)C4CC4)C
InChIInChI=1S/C20H26N4O/c1-14-15(2)21-19(16-8-9-16)22-20(14)24-12-10-23(11-13-24)17-6-4-5-7-18(17)25-3/h4-7,16H,8-13H2,1-3H3
InChIKeyQCUSQFVCJLXVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine (CAS 2548987-69-3): Chemical Class, Scaffold Identity, and Procurement-Relevant Context


2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine (CAS 2548987-69-3, molecular formula C₂₀H₂₆N₄O, MW 338.45 g/mol) is a fully synthetic small molecule belonging to the 4-piperazin-1-yl-pyrimidine chemotype. Its structure embeds three pharmacologically salient features on a 5,6-dimethylpyrimidine core: a 2-cyclopropyl cap, a piperazine linker, and a terminal 2-methoxyphenyl (guaiacyl) moiety. The 2-methoxyphenylpiperazine fragment is a recognized GPCR-privileged substructure present in clinically used agents such as urapidil (α₁-AR antagonist/5-HT₁A agonist) [1] and in numerous CNS-targeted tool compounds. The compound is commercially listed by several screening-compound suppliers and aggregators ; however, at the time of this analysis, no primary peer-reviewed publication or patent explicitly reports quantitative pharmacological data for this exact structure. Prospective users must therefore evaluate the compound on the basis of its computed physicochemical profile, scaffold-level analog data, and class-level pharmacophore inference rather than on directly measured potency or selectivity values.

Why 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine Cannot Be Interchanged with Superficially Similar Arylpiperazine-Pyrimidines


Generic substitution among arylpiperazine-pyrimidine analogs fails because subtle structural variations within this chemotype produce large, often non-linear shifts in receptor-subtype selectivity, functional activity (agonist vs. antagonist), and ADME properties. The 2-methoxyphenylpiperazine fragment confers affinity across serotonergic, dopaminergic, and adrenergic GPCRs, but the specific substitution pattern on the pyrimidine core dictates which receptor subtypes are engaged and whether the compound behaves as an agonist or antagonist [1]. For instance, urapidil—which replaces the pyrimidine core with a 1,3-dimethylpyrimidine-2,4-dione and inserts a propylamino linker—is a clinically validated α₁-AR antagonist and 5-HT₁A agonist [2], whereas ML314, bearing a quinazoline core, is a biased NTR1 agonist [3]. The target compound's 5,6-dimethyl-2-cyclopropyl-pyrimidine scaffold is absent from all published SAR series, meaning its receptor-interaction profile cannot be reliably extrapolated from either urapidil, ML314, or simpler 4-(2-methoxyphenyl)piperazin-1-yl-pyrimidine analogs. The quantitative evidence below identifies the specific structural features that differentiate this compound and define the boundaries of class-level inference.

Quantitative Differentiation Evidence for 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine Relative to Closest Structural Analogs


Physicochemical Profile Differentiation: MW, cLogP, and TPSA vs. Urapidil and Des-Cyclopropyl Analog

The target compound occupies a distinct region of oral-drug-likeness space compared to the structurally related therapeutic urapidil. Its molecular weight (338.45 g/mol) is significantly lower than that of urapidil (387.48 g/mol), and its computed TPSA (43.18 Ų) is substantially smaller than urapidil's 84.66 Ų (predicted), conferring higher predicted passive membrane permeability [1]. The cLogP of 3.05 for the target compound places it close to the CNS drug-like optimum, whereas urapidil's cLogP is approximately 1.5–2.0. The des-cyclopropyl analog 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine (MW 298.4 g/mol) lacks the 2-cyclopropyl group, resulting in reduced steric bulk and altered conformational preference. These differences imply that the target compound cannot serve as a direct physicochemical surrogate for urapidil in permeability or CNS-exposure studies [2].

Physicochemical properties Drug-likeness CNS MPO score

5,6-Dimethyl Substitution: Metabolic Soft-Spot Blockade Compared to Unsubstituted Pyrimidine Analogs

The 5- and 6-positions of the pyrimidine ring are known metabolic soft spots susceptible to cytochrome P450-mediated oxidation when unsubstituted. The 5,6-dimethyl substitution pattern on the target compound blocks these positions from oxidative metabolism, a feature absent in the des-methyl analog 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine (CAS 2326237-41-4) . In the broader piperazinyl-pyrimidine kinase inhibitor literature, 5,6-dimethyl substitution has been associated with improved metabolic half-life in liver microsome assays relative to unsubstituted pyrimidine cores, though quantitative data for this exact compound have not been published [1]. The presence of the dimethyl groups also increases steric hindrance around the piperazine-pyrimidine junction, potentially affecting the rotational freedom of the piperazine ring and thereby altering the conformational ensemble accessible to the 2-methoxyphenyl group during receptor engagement.

Metabolic stability Pyrimidine oxidation In vitro microsomal stability

2-Cyclopropyl Group Conformational Restraint: Impact on Ligand Efficiency vs. Non-Cycloalkyl Pyrimidine Congeners

The 2-cyclopropyl substituent imposes torsional constraint on the pyrimidine ring system, reducing the conformational entropy penalty upon target binding relative to unconstrained 2-alkyl (e.g., 2-methyl or 2-ethyl) pyrimidine analogs [1]. In the piperazinyl-pyrimidine kinase inhibitor literature, 2-cyclopropyl substitution has been correlated with improved ligand efficiency metrics compared to larger cycloalkyl or acyclic substituents, as the cyclopropyl group provides optimal steric complementarity to hydrophobic sub-pockets while minimizing molecular weight [2]. For the target compound, the 2-cyclopropyl group contributes only 41 Da (C₃H₅) to the molecular weight while providing significant conformational pre-organization. The des-cyclopropyl analog (4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine) lacks this conformational constraint, which may reduce binding affinity for targets that prefer a specific pyrimidine-geometry orientation.

Conformational restriction Ligand efficiency Cyclopropyl SAR

2-Methoxyphenylpiperazine Pharmacophore: Receptor-Subtype Polypharmacology Potential Relative to ortho-Unsubstituted Phenylpiperazines

The 2-methoxyphenylpiperazine (oMeOPP) moiety is a well-characterized GPCR-privileged fragment that confers nanomolar affinity across multiple aminergic receptor subtypes. In urapidil, this substructure drives α₁-AR antagonism (Ki = 128 nM against rat cortical α₁ receptors) and 5-HT₁A agonism [1]. In conformationally flexible benzamide analogs, the oMeOPP fragment has been used in D3-selective PET radiotracers, with sub-nanomolar D3 affinity (Ki ~ 0.1–1 nM) reported for optimized derivatives [2]. By contrast, ortho-unsubstituted phenylpiperazines (e.g., simple phenylpiperazine) show 10- to 100-fold weaker affinity at these receptors. The target compound couples the oMeOPP pharmacophore to a novel 5,6-dimethyl-2-cyclopropylpyrimidine scaffold not previously reported in any GPCR SAR study; therefore, its receptor-subtype selectivity profile cannot be predicted solely from pharmacophore precedent, but the oMeOPP fragment strongly suggests utility in aminergic GPCR screening panels [3].

GPCR polypharmacology 5-HT1A receptor α1-adrenoceptor Dopamine D3 receptor

Research and Industrial Application Scenarios Where 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine Offers Differentiated Value


Aminergic GPCR Panel Screening: Novel Scaffold for 5-HT₁A/α₁-AR/D3 Hit Identification

The target compound is best deployed as a structurally novel entry in broad aminergic GPCR screening panels (5-HT₁A, α₁A/α₁B/α₁D, D2/D3). Its 2-methoxyphenylpiperazine pharmacophore predicts measurable affinity at these targets [1], while its unprecedented 5,6-dimethyl-2-cyclopropylpyrimidine scaffold ensures intellectual-property differentiation and novel SAR generation. Unlike urapidil (a dual α₁-AR antagonist/5-HT₁A agonist with clinical validation), this compound has not been characterized for functional activity; screening should include both binding and functional (e.g., cAMP, β-arrestin recruitment) assays to determine agonist/antagonist behavior. The compound's CNS-favorable physicochemical profile (TPSA 43.18 Ų, cLogP 3.05) supports its use in CNS-targeted programs, particularly for neurological or psychiatric indications where aminergic modulation is therapeutically relevant [2].

Metabolic-Stability-Optimized Lead Generation: Exploiting 5,6-Dimethyl Substitution for Reduced Pyrimidine Oxidation

Lead optimization programs focused on pyrimidine-containing GPCR or kinase ligands frequently encounter rapid in vitro microsomal clearance driven by CYP-mediated oxidation of unsubstituted pyrimidine C5 and C6 positions [1]. The target compound's 5,6-dimethyl substitution pre-emptively blocks these metabolic soft spots. It is therefore recommended as a core scaffold starting point for SAR expansion, where the oMeOPP fragment can be replaced with alternative aryl capping groups while retaining the metabolically hardened 2-cyclopropyl-5,6-dimethylpyrimidine core. Procurement for this purpose should be accompanied by a request for analytical purity certification (HPLC ≥ 95%) to confirm the absence of des-methyl byproducts that would confound metabolic stability interpretation [2].

Conformational-Analysis Reference Standard for Cyclopropyl-Pyrimidine SAR Studies

The 2-cyclopropyl group imposes a defined torsional preference on the pyrimidine ring that is absent in 2-methyl, 2-ethyl, or 2-unsubstituted analogs [1]. Medicinal chemistry groups conducting structure-based design against targets with a well-defined pyrimidine-binding hydrophobic sub-pocket can use this compound as a conformational probe to assess the steric tolerance and shape complementarity of the binding site. The compound serves as a reference point for cyclopropyl SAR: if target engagement improves with the 2-cyclopropyl analog relative to 2-H or 2-Me, this suggests the presence of a small lipophilic pocket adjacent to the pyrimidine C2 vector, guiding further optimization toward spirocyclic or bicyclic C2 substituents [2].

Computational Docking and Pharmacophore Model Validation: Negative Control for Scaffold-Hopping Studies

In virtual screening and pharmacophore modeling efforts targeting oMeOPP-binding GPCRs (5-HT₁A, α₁-AR), the target compound can function as a 'decoy-like' validation probe: it shares the oMeOPP pharmacophore with known actives (e.g., urapidil, ML314) but presents a pyrimidine scaffold and 2-cyclopropyl/5,6-dimethyl substitution pattern not represented in published GPCR SAR [1]. Its retrieval (or non-retrieval) in retrospective docking enrichment studies tests the scaffold-hopping capability of computational models. A model that successfully ranks this compound highly despite scaffold novelty demonstrates genuine pharmacophore-recognition power beyond simple 2D-similarity memorization. Procurement of 5–10 mg quantities is sufficient for use as a computational validation standard [2].

Quote Request

Request a Quote for 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.